molecular formula C7H7ClN4 B2958976 4-chloro-1'-methyl-1H,1'H-3,4'-bipyrazole CAS No. 1006476-14-7

4-chloro-1'-methyl-1H,1'H-3,4'-bipyrazole

Cat. No.: B2958976
CAS No.: 1006476-14-7
M. Wt: 182.61
InChI Key: DZMTWGKETPVRFP-UHFFFAOYSA-N
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Description

4-Chloro-1’-methyl-1H,1’H-3,4’-bipyrazole is a heterocyclic compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol. This compound features a bipyrazole structure, which consists of two pyrazole rings connected through a single bond.

Preparation Methods

The synthesis of 4-chloro-1’-methyl-1H,1’H-3,4’-bipyrazole typically involves the reaction of 4-chloropyrazole with 1-methylpyrazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the coupling reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

4-Chloro-1’-methyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The pyrazole rings can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1’-methyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

4-Chloro-1’-methyl-1H,1’H-3,4’-bipyrazole can be compared with other similar compounds, such as:

    4-Hydroxy-2-quinolones: These compounds also feature a heterocyclic structure and have been studied for their biological activities.

    Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological and medicinal applications.

    Imidazole Containing Compounds: Imidazoles are known for their broad range of chemical and biological properties.

The uniqueness of 4-chloro-1’-methyl-1H,1’H-3,4’-bipyrazole lies in its specific bipyrazole structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-chloro-5-(1-methylpyrazol-4-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-12-4-5(2-10-12)7-6(8)3-9-11-7/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMTWGKETPVRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=NN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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